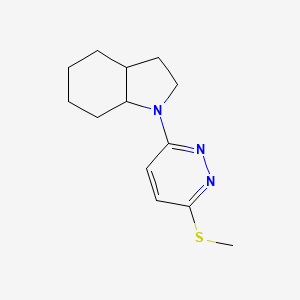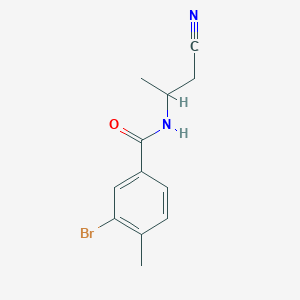![molecular formula C15H18N2O2S B7630140 (2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone is not fully understood. However, studies have suggested that it may exert its antitumor effects through the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Additionally, its anti-inflammatory and antioxidant effects may be due to its ability to scavenge free radicals and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that (2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and oxidative stress in animal models. Additionally, it has been studied for its potential as an antiviral agent, with studies showing its ability to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone in lab experiments is its potential as a multi-target agent, with the ability to exert antitumor, anti-inflammatory, and antioxidant effects. Additionally, its low toxicity and high solubility make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder the development of more targeted therapies.
Orientations Futures
Several future directions for research on (2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone include further exploration of its mechanism of action, development of more targeted therapies based on its multi-target effects, and investigation of its potential as an antiviral agent. Additionally, studies on its pharmacokinetics and pharmacodynamics may provide valuable insights into its potential applications in clinical settings.
Méthodes De Synthèse
The synthesis of (2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone involves several steps, including the reaction of 5-methylfuro[3,2-b]pyridin-2-amine with 2,2-dimethylthiomorpholine-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an antitumor agent, with promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory and antioxidant agent, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
Propriétés
IUPAC Name |
(2,2-dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-5-12-11(16-10)8-13(19-12)14(18)17-6-7-20-15(2,3)9-17/h4-5,8H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXUCBCSFVGXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCSC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


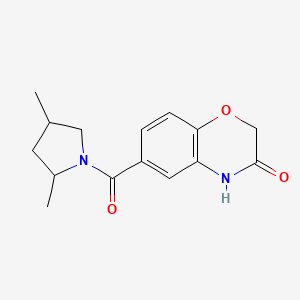
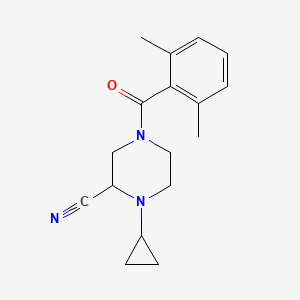
![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
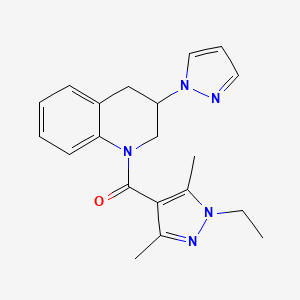
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
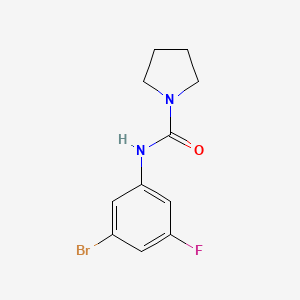
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)
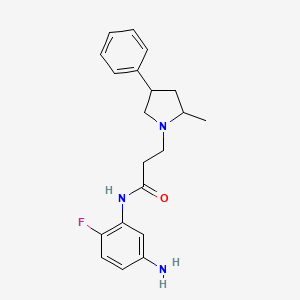
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
